

An In-depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline

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Compound of Interest

Compound Name: 7-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B183376

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Disclaimer: Direct experimental data on the biological activity, detailed experimental protocols, and specific signaling pathways for **7-Methoxy-1,2,3,4-tetrahydroquinoline** are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established chemical properties of the compound and draws parallels from research on structurally related tetrahydroquinoline and 7-methoxy-tetrahydroisoquinoline derivatives. The experimental protocols and biological data presented herein are representative of this broader class of compounds and should be adapted and validated for **7-Methoxy-1,2,3,4-tetrahydroquinoline**.

Introduction

7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry and is found in a variety of biologically active compounds.^[1] The presence of a methoxy group at the 7th position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical characteristics, potential synthetic routes, and plausible biological activities based on related structures.

Chemical and Physical Properties

The fundamental properties of **7-Methoxy-1,2,3,4-tetrahydroquinoline** are summarized below. This information is crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source
IUPAC Name	7-methoxy-1,2,3,4-tetrahydroquinoline	PubChem
Molecular Formula	C10H13NO	PubChem
Molecular Weight	163.22 g/mol	PubChem
CAS Number	19500-61-9	PubChem
Appearance	Not specified (likely an oil or solid)	-
Boiling Point	Not specified	-
Melting Point	Not specified	-
Solubility	Not specified	-
logP	2.3	PubChem

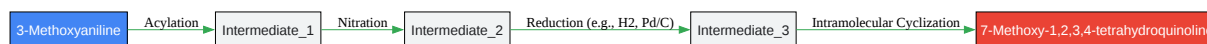
Synthesis of Tetrahydroquinoline Derivatives

While a specific, detailed experimental protocol for the synthesis of **7-Methoxy-1,2,3,4-tetrahydroquinoline** is not readily available, general methods for the synthesis of tetrahydroquinolines are well-established. A common approach involves the cyclization of an appropriate aniline derivative.

General Experimental Protocol: Reductive Cyclization of a Nitro-precursor

This protocol describes a generalized method for the synthesis of a 7-methoxy-substituted tetrahydroquinoline, which would require adaptation and optimization for the specific target compound.

Reaction Scheme:



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A generalized synthetic pathway.

Materials:

- 3-Methoxyaniline
- Acylating agent (e.g., acetic anhydride)
- Nitrating agent (e.g., nitric acid, sulfuric acid)
- Reducing agent (e.g., Palladium on carbon, hydrogen gas)
- Appropriate solvents (e.g., ethanol, ethyl acetate)
- Acid or base for pH adjustment

Procedure:

- Acylation: Protect the amino group of 3-methoxyaniline by reacting it with an acylating agent.
- Nitration: Introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the existing substituents.
- Reduction: Simultaneously reduce the nitro group to an amine and the carbonyl of the protecting group to a methylene group using a suitable reducing agent like catalytic hydrogenation.
- Cyclization: The newly formed amino group will undergo intramolecular cyclization to form the tetrahydroquinoline ring.

- Purification: The final product is purified using techniques such as column chromatography or distillation.

Note: The specific reagents, reaction conditions (temperature, pressure, reaction time), and purification methods need to be determined empirically for the synthesis of **7-Methoxy-1,2,3,4-tetrahydroquinoline**.

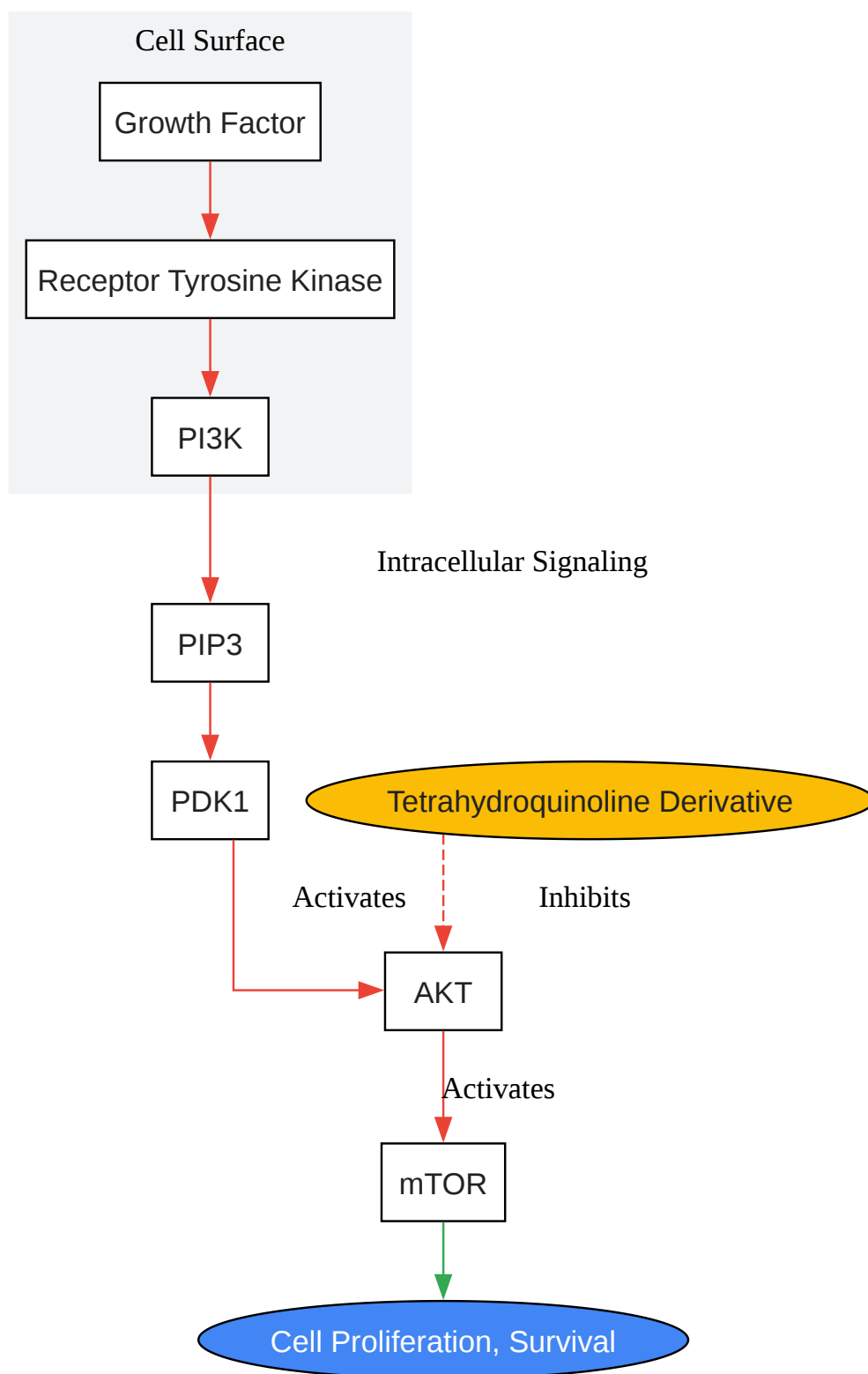
Biological Activities of Tetrahydroquinoline Derivatives

Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following table summarizes some of the reported activities for various tetrahydroquinoline derivatives, which may provide insights into the potential therapeutic applications of **7-Methoxy-1,2,3,4-tetrahydroquinoline**.

Compound/Derivative Class	Biological Activity	Quantitative Data (IC50/EC50)	Reference
Tetrahydroquinoline derivatives with pyrazole and hydrazide moieties	Anticancer (human lung cancer cell line A549)	IC50 = 0.69 μ M (for the most active compound)	[2]
Morpholine-substituted tetrahydroquinoline derivatives	Anticancer (A549, MCF-7, MDA-MB-231 cell lines)	IC50 = 0.033 μ M (for compound 10e against A549)	[3]
Tetrahydroquinoline derivatives targeting GPER	Antiproliferative (breast cancer cell lines MCF-7 and MDA-MB-231)	IC50 = 50 μ M and 25 μ M respectively (for compound 2)	[1][4]
Tetrahydroquinolinone derivatives	Anticancer (colon and lung cancer cell lines)	Not specified	[5]

Potential Signaling Pathway Involvement

Given the reported anticancer activities of many tetrahydroquinoline derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5]



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A potential signaling pathway modulated by tetrahydroquinoline derivatives.

This diagram illustrates a hypothetical mechanism where a tetrahydroquinoline derivative could inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Conclusion

7-Methoxy-1,2,3,4-tetrahydroquinoline represents a molecule of interest within the broader class of biologically active tetrahydroquinolines. While specific experimental data for this compound is scarce, the available information on related structures suggests potential for further investigation, particularly in the context of anticancer drug discovery. Future research should focus on developing efficient and specific synthetic routes for **7-Methoxy-1,2,3,4-tetrahydroquinoline** and conducting comprehensive biological evaluations to elucidate its specific activities and mechanisms of action. The methodologies and insights provided in this guide, drawn from studies on analogous compounds, offer a foundational framework for such endeavors.

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